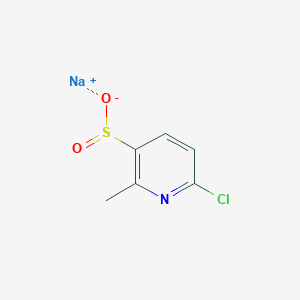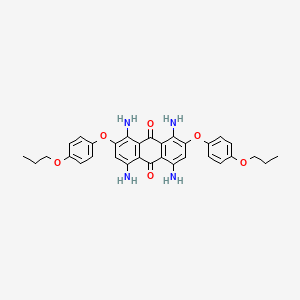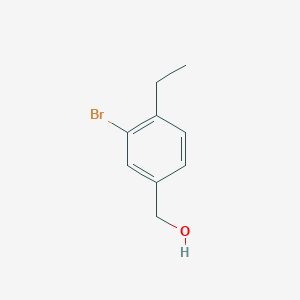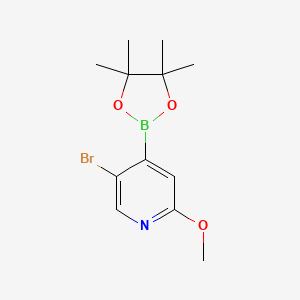
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-methylpyridine-4-carboxylate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For example, starting from 2-chloro-3-methylpyridine-4-carboxylate, the chlorine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The choice of fluorinating agents and reaction conditions is critical to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), phase-transfer catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Applications De Recherche Scientifique
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of herbicides, insecticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-fluoro-3-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the methyl and ethyl ester groups, making it less complex.
3-Methylpyridine: Does not contain the fluorine atom or the ester group.
Ethyl 2-methylpyridine-4-carboxylate: Similar structure but without the fluorine atom.
Uniqueness
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate is unique due to the combination of the fluorine atom, methyl group, and ethyl ester group on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
ethyl 2-fluoro-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 |
Clé InChI |
MGBCETJUFJZWEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)


![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)


![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
